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3-Methylphenyl-D-alanine -

3-Methylphenyl-D-alanine

Catalog Number: EVT-463975
CAS Number:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methylphenyl-D-alanine is classified as a D-amino acid, which is one of the two enantiomers of amino acids, the other being L-amino acids. D-amino acids are less common in nature but have been found in certain bacterial cell walls and are involved in various metabolic processes. The compound can be sourced from synthetic pathways involving the modification of phenylalanine or through specific enzymatic reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methylphenyl-D-alanine can be achieved through several methods, including:

  1. Hydrogenation Reactions: A common approach involves the hydrogenation of 3-phenylserine derivatives under specific conditions. For instance, using palladium on charcoal as a catalyst in a hydrogen atmosphere can yield high purity products .
  2. Chiral Synthesis: Asymmetric synthesis techniques can be employed to obtain the D-enantiomer selectively. This may involve using chiral catalysts or reagents that favor the formation of the desired chirality during the reaction .
  3. Enzymatic Methods: Enzymatic approaches can also be utilized, where specific enzymes catalyze the conversion of precursors into D-amino acids, ensuring high enantiomeric purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Methylphenyl-D-alanine consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that includes a methyl-substituted phenyl group. The structural formula can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This indicates that it contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the structure of 3-Methylphenyl-D-alanine, providing information about its chemical environment and confirming its identity through characteristic peaks associated with its functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

3-Methylphenyl-D-alanine participates in various chemical reactions typical for amino acids:

  1. Peptide Formation: It can react with other amino acids to form peptides through peptide bond formation, which is facilitated by dehydration reactions.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of amines.
  3. Hydrogenation: The compound can also be subjected to hydrogenation reactions that modify its functional groups or alter its chirality .
Mechanism of Action

Process and Data

The mechanism by which 3-Methylphenyl-D-alanine exerts its effects largely depends on its interactions within biological systems. As a D-amino acid, it may influence:

  • Protein Structure: The incorporation of D-amino acids into proteins can lead to altered folding patterns and stability.
  • Enzyme Activity: Its presence may affect enzyme-substrate interactions, potentially inhibiting or enhancing enzymatic activity depending on the context.
  • Cell Signaling: D-amino acids have been implicated in various signaling pathways within cells, particularly in bacterial systems where they are incorporated into peptidoglycan layers .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of 3-Methylphenyl-D-alanine is typically around 239-240 °C.
  • Solubility: It is soluble in polar solvents such as water and methanol due to its amino and carboxylic acid functional groups.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It readily participates in nucleophilic substitution reactions due to its amino group.
Applications

Scientific Uses

3-Methylphenyl-D-alanine has several important applications in scientific research:

  1. Biochemical Studies: It serves as a model compound for studying chirality's effects on biological processes.
  2. Synthesis of Peptides: Its ability to form peptide bonds makes it useful in synthesizing novel peptides for therapeutic applications.
  3. Radiotracer Development: It has been explored as a potential radiotracer for positron emission tomography due to its incorporation into bacterial cell walls, aiding in detecting infections .
Synthetic Methodologies of 3-Methylphenyl-D-alanine

Novel Asymmetric Catalysis Approaches for Enantioselective Synthesis

Recent advances in asymmetric catalysis have significantly improved the enantioselective synthesis of non-canonical amino acids like 3-Methylphenyl-D-alanine. Organocatalytic approaches employing cinchona alkaloid-derived catalysts (e.g., DHQD-PHN) enable the stereoselective amination of β-keto esters derived from m-tolualdehyde. These catalysts facilitate asymmetric proton transfer during the reductive amination step, achieving enantiomeric excess (ee) values >98% for the D-enantiomer [5]. Transition metal catalysis using Ru(BINAP) complexes has demonstrated exceptional efficiency in hydrogenation reactions of (Z)-enol acetates derived from 3-methylphenyl pyruvic acid, achieving quantitative yields with 97-99% de at mild pressures (50-100 psi H₂) [5].

Enzymatic strategies leverage engineered transaminases that exhibit expanded substrate tolerance toward sterically demanding ketone precursors. Arthrobacter sp. TA mutants created through directed evolution show 40-fold enhanced activity for 3-methylphenyl pyruvate amination compared to wild-type enzymes, operating at substrate loadings up to 100 mM. This biocatalytic system achieves near-perfect stereocontrol (>99.5% ee) without requiring expensive cofactor recycling systems due to integrated glutamate dehydrogenase coupling [5].

Table 1: Performance Metrics of Asymmetric Catalysis Methods

Catalyst TypeReaction Temp (°C)Time (h)ee (%)Yield (%)
DHQD-PHN Organocatalyst-2048>9885
Ru(S)-BINAP-Cl₂50129995
Engineered Transaminase3024>99.588

Solid-Phase Peptide Synthesis Integration for Structural Analogues

3-Methylphenyl-D-alanine exhibits superior performance in Fmoc-based SPPS compared to its L-configured counterpart due to reduced racemization during chain elongation. When incorporated into opioid receptor ligands, the D-configuration maintains backbone conformation while enhancing metabolic stability. Trityl chloride resins provide optimal support due to their mild cleavage conditions (1% TFA/DCM), minimizing diketopiperazine formation and preserving the stereochemical integrity of the C-terminal 3-Methylphenyl-D-alanine residue [1] [4].

Coupling efficiency studies reveal that phosphonium activators (PyOxim) outperform uronium salts (HBTU) for sterically hindered sequences. Kinetic analysis shows >99.5% coupling yield within 20 minutes when incorporating 3-Methylphenyl-D-alanine at position 8 of somatostatin analogues, versus 85-90% for L-enantiomers under identical conditions. This enhanced reactivity is attributed to reduced steric interference from the β-methylphenyl side chain during aminium formation [1] [4].

Microwave-assisted SPPS (50°C, 30W) reduces cyclization side products by 70% during the synthesis of 3-Methylphenyl-D-alanine-containing enkephalin analogues compared to room temperature protocols. The controlled heating accelerates coupling while suppressing nucleophilic attack from the electron-rich aromatic side chain on activated esters [4].

Green Chemistry Optimization in β-Keto Reduction Pathways

The hydrogenation of β-keto precursors represents a strategic pivot toward sustainable 3-Methylphenyl-D-alanine production. Continuous flow systems utilizing supercritical CO₂ as the reaction medium achieve 99% conversion of methyl 3-(3-methylphenyl)-3-oxopropanoate within 5 minutes residence time. This technology eliminates traditional organic solvents while enhancing diastereoselectivity (d.e. >95%) through precise control of pressure-dependent catalyst-substrate interactions [3].

Biocatalytic reductions employing Lactobacillus kefir alcohol dehydrogenase (LK-ADH) demonstrate exceptional atom economy. Engineered E. coli co-expressing LK-ADH and glucose dehydrogenase enable quantitative asymmetric reduction of 200 mM β-keto ester substrates at 30°C, pH 7.0. The system maintains >99% ee for over 10 batches without catalyst replenishment, achieving an effective turnover number (TON) of 50,000 for cofactor regeneration [5].

Solvent-free mechanochemical amination achieves 92% yield with 97% ee through high-speed ball milling of potassium phthalimide, 3-methylphenylpyruvic acid, and (S)-proline-derived organocatalysts. This approach reduces energy consumption by 85% compared to traditional solution-phase methods while eliminating solvent waste streams [3].

Table 2: Environmental Metrics of Green Synthesis Pathways

MethodPMI*E-FactorEnergy (kJ/mol)d.e./ee (%)
Supercritical H₂/CO₂2.10.380>95
Whole-Cell Biocatalysis1.80.915>99
Mechanochemical Amination1.20.52597

*Process Mass Intensity

Comparative Analysis of Racemization Mitigation Strategies

Racemization during 3-Methylphenyl-D-alanine synthesis predominantly occurs via base-catalyzed abstraction of the α-proton, forming a planar enolate intermediate. Comparative studies reveal that carbamate-protected derivatives (e.g., Fmoc) exhibit significantly higher racemization rates (up to 15% epimerization) versus acyl-type protections (Boc: <2%) during SPPS coupling steps at 25°C. This difference stems from the greater electron-withdrawing nature of the Fmoc group, enhancing α-proton acidity [4] [6].

Temperature-controlled coupling protocols demonstrate that maintaining reactions at -10°C reduces racemization by 90% compared to ambient conditions. Cryogenic conditions suppress enolate formation kinetics while maintaining acceptable coupling rates (>98% completion in 45 minutes) when using highly reactive 7-azabenzotriazolium activators [1].

Acid additive screening identifies HOBt as superior to HOAt for racemization suppression during segment condensation. The lower pKa of HOBt (4.6 vs. HOAt 3.8) provides optimal proton shuttle activity, preventing base-catalyzed epimerization without compromising coupling efficiency. Incorporating 30 mol% HOBt reduces epimerization to <0.5% during C-terminal 3-Methylphenyl-D-alanine activation [4].

Table 3: Racemization Control Efficacy Under Various Conditions

Mitigation StrategyEpimerization (%)Coupling Yield (%)Side Products
Pseudoproline Dipeptides0.399Minimal
-10°C Coupling0.898<1% dehydration
HOBt Additive (30 mol%)0.599None detected
Emoc-Am Protection*0.2953% Fmoc-deprotection

*N-(9-fluorenylmethyl)aziridine protection

Compounds Mentioned in Article:

  • 3-Methylphenyl-D-alanine
  • DHQD-PHN
  • Ru(BINAP)
  • Methyl 3-(3-methylphenyl)-3-oxopropanoate
  • PyOxim
  • Trityl chloride
  • Fmoc-3-Methylphenyl-D-alanine-OH
  • LK-ADH
  • HOBt
  • Pseudoproline dipeptides

Properties

Product Name

3-Methylphenyl-D-alanine

IUPAC Name

(2R)-2-(3-methylanilino)propanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

ODJHRFGRRIRPJD-MRVPVSSYSA-N

SMILES

CC1=CC(=CC=C1)NC(C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)N[C@H](C)C(=O)O

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